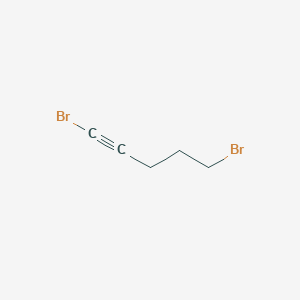
5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine, fluorine, and an isopropyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole typically involves the bromination and fluorination of a benzothiazole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperature and pressure conditions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides or alcohols in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the benzothiazole ring, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(propan-2-yl)-1,3-benzothiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-Fluoro-2-(propan-2-yl)-1,3-benzothiazole: Lacks the bromine atom, which may result in different binding properties and biological effects.
5-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical reactivity and biological activity. The combination of these halogens with the isopropyl group and benzothiazole ring makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9BrFNS |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9BrFNS/c1-5(2)10-13-9-7(14-10)4-3-6(11)8(9)12/h3-5H,1-2H3 |
InChI Key |
RQYQMMSMUHPBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=CC(=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
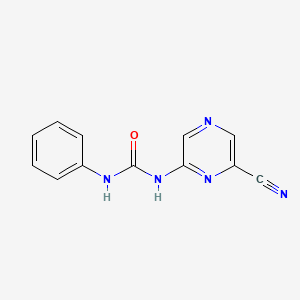

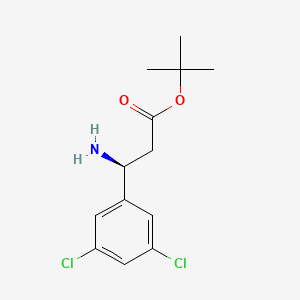
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)

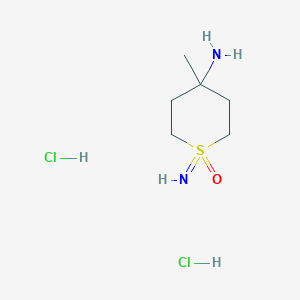
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
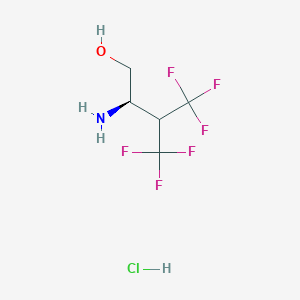
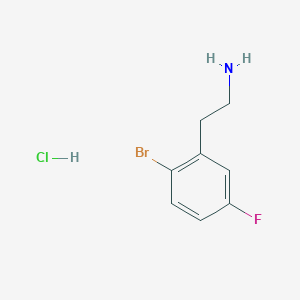
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)


